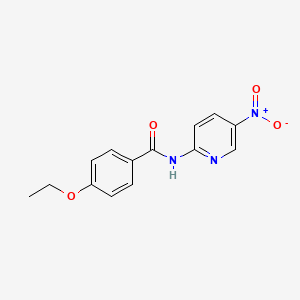
4-ethoxy-N-(5-nitro-2-pyridinyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethoxy-N-(5-nitro-2-pyridinyl)benzamide, also known as ENB-0040, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of benzamides and has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
4-ethoxy-N-(5-nitro-2-pyridinyl)benzamide works by inhibiting the activity of HDACs, which are enzymes that remove acetyl groups from histones. Histones are proteins that help package DNA into chromosomes and play a crucial role in gene expression. By inhibiting HDACs, 4-ethoxy-N-(5-nitro-2-pyridinyl)benzamide can increase the acetylation of histones, leading to the activation of tumor suppressor genes and the suppression of oncogenes.
Biochemical and Physiological Effects:
4-ethoxy-N-(5-nitro-2-pyridinyl)benzamide has been found to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. 4-ethoxy-N-(5-nitro-2-pyridinyl)benzamide has also been found to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
4-ethoxy-N-(5-nitro-2-pyridinyl)benzamide has several advantages for lab experiments. It is a highly specific inhibitor of HDACs and has been found to exhibit minimal toxicity in vitro. However, it has been found to have poor solubility in water, which can limit its use in certain experiments. Additionally, 4-ethoxy-N-(5-nitro-2-pyridinyl)benzamide has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood.
Orientations Futures
There are several future directions for the study of 4-ethoxy-N-(5-nitro-2-pyridinyl)benzamide. One potential direction is the development of more soluble analogs of 4-ethoxy-N-(5-nitro-2-pyridinyl)benzamide that can be used in a wider range of experiments. Another direction is the study of the pharmacokinetic properties of 4-ethoxy-N-(5-nitro-2-pyridinyl)benzamide in vivo, which can help determine its potential as a therapeutic agent. Additionally, the study of 4-ethoxy-N-(5-nitro-2-pyridinyl)benzamide in combination with other drugs or therapies may lead to improved outcomes in the treatment of cancer, inflammation, and neurodegenerative diseases.
Méthodes De Synthèse
4-ethoxy-N-(5-nitro-2-pyridinyl)benzamide can be synthesized using a multi-step process that involves the reaction of 5-nitro-2-pyridinecarboxylic acid with 4-ethoxyaniline. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure 4-ethoxy-N-(5-nitro-2-pyridinyl)benzamide.
Applications De Recherche Scientifique
4-ethoxy-N-(5-nitro-2-pyridinyl)benzamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biochemical and physiological effects and has been used in several studies related to cancer, inflammation, and neurodegenerative diseases. 4-ethoxy-N-(5-nitro-2-pyridinyl)benzamide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. This inhibition can lead to the activation of tumor suppressor genes and the suppression of oncogenes, making it a potential candidate for cancer therapy.
Propriétés
IUPAC Name |
4-ethoxy-N-(5-nitropyridin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4/c1-2-21-12-6-3-10(4-7-12)14(18)16-13-8-5-11(9-15-13)17(19)20/h3-9H,2H2,1H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOQMCUBNTBYERO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=NC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-(5-nitropyridin-2-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-chloro-5-({[4-(methylthio)phenyl]sulfonyl}amino)benzoate](/img/structure/B4942144.png)
![(3aS*,6aR*)-3-(3,4-dimethoxybenzyl)-N,N-dimethyl-2-oxohexahydro-5H-pyrrolo[3,4-d][1,3]oxazole-5-sulfonamide](/img/structure/B4942151.png)

![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-3-{[3-(methoxymethyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B4942163.png)

![1-{[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-4-ethylpiperazine](/img/structure/B4942179.png)
![5-[(dimethylamino)sulfonyl]-2-methoxy-N-methyl-N-phenylbenzamide](/img/structure/B4942188.png)


![oxo{[(1-phenylcyclopentyl)methyl]amino}acetic acid](/img/structure/B4942213.png)
![7-bromo-3-{[2-(3-nitrophenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one](/img/structure/B4942217.png)
![1-[(3,4-dimethoxybenzyl)oxy]-3-[4-(4-fluorophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4942223.png)
![methyl 4-{2,5-dioxo-3-[(2-thienylmethyl)amino]-1-pyrrolidinyl}benzoate](/img/structure/B4942233.png)
